2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Description
2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry
Properties
IUPAC Name |
2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-7-8-12-14(9-10)21-16(17-12)18-15(19)11-5-3-4-6-13(11)20-2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBLEHUIVRNFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-amino-6-methylbenzothiazole with 2-methoxybenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide moiety to an amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:
2-amino-6-methylbenzothiazole: This compound is a precursor in the synthesis of this compound and exhibits similar biological activities.
6-ethoxy-1,3-benzothiazole-2-amine: Another benzothiazole derivative with significant antimicrobial and anticancer properties.
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: A related compound used in the synthesis of metal chelates with potential medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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